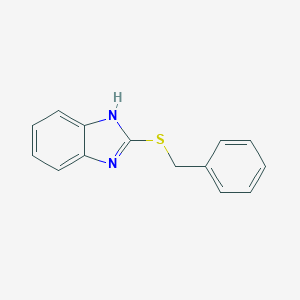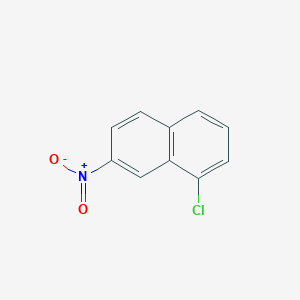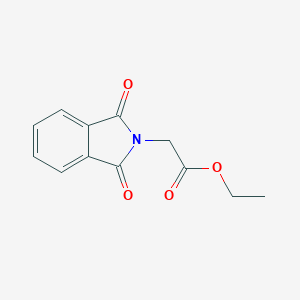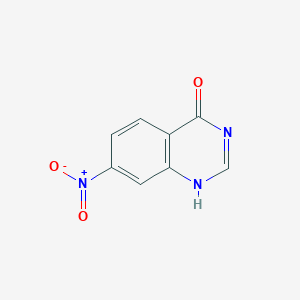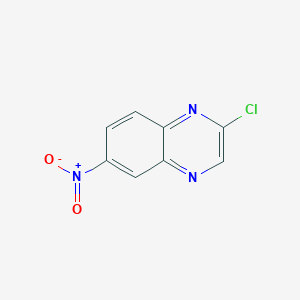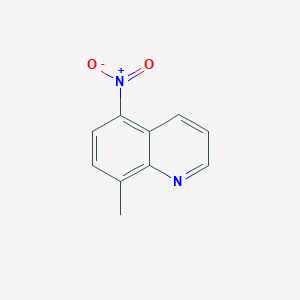![molecular formula C12H14O4 B188148 2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane CAS No. 5660-56-0](/img/structure/B188148.png)
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane, commonly known as DPEPhos, is a type of ligand used in various chemical reactions. It is a bidentate phosphine ligand that has been shown to be effective in catalyzing various chemical reactions. In
作用机制
DPEPhos acts as a bidentate ligand, coordinating with metal ions to form complexes. The metal-DPEPhos complexes then act as catalysts, facilitating various chemical reactions. The exact mechanism of action of DPEPhos in different reactions may vary, but it generally involves the activation of substrates and the stabilization of transition states.
生化和生理效应
There is limited research on the biochemical and physiological effects of DPEPhos. However, it is known that DPEPhos is not intended for use as a drug and should not be administered to animals or humans. It is primarily used in chemical reactions and has no known physiological effects.
实验室实验的优点和局限性
DPEPhos has several advantages as a ligand in chemical reactions. It is easy to synthesize and purify, and it has been shown to be effective in various reactions. However, DPEPhos also has limitations. It is not effective in all reactions, and its effectiveness may vary depending on the substrate and reaction conditions. Additionally, DPEPhos is sensitive to air and moisture, and it should be stored and handled carefully to prevent degradation.
未来方向
There are several future directions for research on DPEPhos. One direction is to explore its application in new chemical reactions and its effectiveness compared to other ligands. Another direction is to investigate the mechanism of action of DPEPhos in different reactions, which may provide insights into the design of more effective catalysts. Additionally, research on the stability and handling of DPEPhos may lead to improvements in its synthesis and use in chemical reactions.
合成方法
The synthesis of DPEPhos involves the reaction of 4-bromo-1,3-dioxolane with 4-(1,3-dioxolan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields DPEPhos as a white solid, which can be further purified using column chromatography.
科学研究应用
DPEPhos has been widely used in various chemical reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has been shown to be effective in catalyzing these reactions, leading to high yields and selectivity. DPEPhos has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
属性
CAS 编号 |
5660-56-0 |
|---|---|
产品名称 |
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
InChI 键 |
KFYUAUKBIGISTN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
规范 SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
其他 CAS 编号 |
5660-56-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




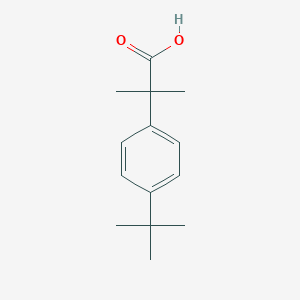
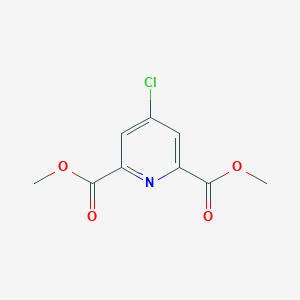
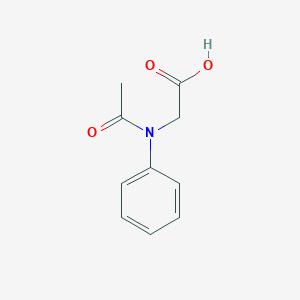
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
